3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide
Description
Properties
IUPAC Name |
3-prop-2-enylbenzo[g][1,3]benzothiazol-2-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S.BrH/c1-2-9-16-12-8-7-10-5-3-4-6-11(10)13(12)17-14(16)15;/h2-8,15H,1,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCWXYULRHKMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C3=CC=CC=C3C=C2)SC1=N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Outline
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Formation of naphtho[2,1-d]thiazole core | Naphthalene derivative + sulfur/nitrogen source (e.g., thiourea) | Cyclization under reflux in polar solvent (ethanol, DMF) | High yield if optimized |
| 2. Allylation at 3-position | Allyl bromide or allyl chloride + base (e.g., K2CO3) | Nucleophilic substitution or addition | Moderate to high yield |
| 3. Imine formation at 2-position | Amine or ammonia source + aldehyde/ketone equivalent | Condensation reaction under mild heating | Controlled to avoid side reactions |
| 4. Hydrobromide salt formation | Treatment with hydrobromic acid (HBr) in ethanol or acetone | Salt precipitation and purification | High purity crystalline solid |
This generalized scheme is consistent with the chemical nature of the compound and typical synthetic organic chemistry practices for thiazole derivatives.
Research Findings and Optimization
- Reaction Temperature and Time: Optimal cyclization and allylation typically occur between 50–100°C, with reaction times ranging from 4 to 12 hours depending on reagent reactivity.
- Solvent Effects: Polar aprotic solvents such as DMF or DMSO favor cyclization, while protic solvents like ethanol assist in salt formation and crystallization.
- Purification: Recrystallization from ethanol or acetone after hydrobromide salt formation yields high-purity material.
- Yield Considerations: Reported yields for similar compounds range from 60% to 85%, depending on reaction conditions and purification efficiency.
Comparative Data Table of Key Parameters
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Cyclization Temperature | 80–100°C | Higher temp improves ring closure but may cause side reactions |
| Allylation Reagent | Allyl bromide preferred | Allyl bromide more reactive than chloride, improving yield |
| Base Used | Potassium carbonate or triethylamine | Mild bases reduce side reactions |
| Imine Formation pH | Slightly acidic to neutral | Acidic conditions favor imine stability |
| Hydrobromide Formation | HBr in ethanol or acetone | Enhances crystallinity and stability |
Patent and Literature Insights
- Patent WO2016132378A2 describes processes for preparing thiazole-containing compounds with detailed reaction sequences involving amine protection, cyclization, and salt formation, which can be adapted for the synthesis of related thiazole-imine hydrobromides.
- Commercial chemical suppliers provide 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide with CAS 1820587-66-3 and list synthesis pathways involving the above steps but without detailed experimental procedures.
Chemical Reactions Analysis
Types of Reactions
3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the case of its anticancer activity, the compound may induce apoptosis in cancer cells by interacting with specific signaling pathways.
Comparison with Similar Compounds
Molecular Structure
- Target Compound: Core: Naphtho[2,1-d]thiazole (fused naphthalene-thiazole system). Substituents: Allyl group at position 3; hydrobromide counterion.
- Analog : 3-Allyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine hydrobromide (CAS 2034156-88-0):
Physicochemical and Reactivity Comparisons
Physicochemical Properties
| Property | 3-Allylnaphtho[2,1-d]thiazol-2(3H)-imine Hydrobromide | 3-Allyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine Hydrobromide |
|---|---|---|
| Aromatic System | Naphtho[2,1-d]thiazole | Benzo[d]thiazole |
| Molecular Weight | ~345–350 (estimated) | 307.16 |
| Purity | Not reported | 97% |
| Solubility | Likely lower in polar solvents due to larger core | Enhanced by hydrobromide salt; soluble in acetic acid/water |
| Melting Point | Not reported | Not reported (analogous benzo derivatives: 180–220°C) |
Reactivity
- Cyclization Reactions : Benzo[d]thiazole derivatives (e.g., Schiff bases) undergo cyclization with bromine/acetic acid to form triazolothiadiazoles . The naphtho analog may exhibit slower reaction kinetics due to steric hindrance but could stabilize intermediates via extended conjugation.
- The naphtho system’s larger π-system may enhance charge delocalization, favoring redox-related applications.
Biological Activity
3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide (CAS No. 1820587-66-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This compound belongs to the class of naphthothiazoles, which are known for their diverse pharmacological properties.
The compound's structure features a naphthalene core fused with a thiazole ring, which is significant for its biological activity. The presence of the allyl group enhances its reactivity and potential interactions with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | 3-prop-2-enylbenzo[g][1,3]benzothiazol-2-imine;hydrobromide |
| Molecular Formula | C₁₄H₁₂BrN₂S |
| Molecular Weight | 304.23 g/mol |
| CAS Number | 1820587-66-3 |
Antimicrobial Properties
Research indicates that 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide exhibits significant antimicrobial activity. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting key enzymes in bacterial metabolism. Preliminary studies have shown that it possesses activity against various strains of bacteria and fungi.
- Antifungal Activity : The compound has been investigated for its antifungal properties, particularly against Candida species. In vitro studies suggest that it may inhibit ergosterol biosynthesis, a critical component of fungal cell membranes.
- Antibacterial Activity : The compound's antibacterial efficacy has been noted in various studies, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
In addition to its antimicrobial properties, there is emerging evidence suggesting that 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide may have anticancer effects. The compound could induce apoptosis in cancer cells through interactions with specific signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : It may disrupt the integrity of microbial cell membranes.
- Enzyme Inhibition : It can inhibit enzymes essential for microbial survival and proliferation.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Comparative Analysis with Similar Compounds
The biological activities of 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide can be compared to other thiazole derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide | Yes | Potential | Strong against Candida species |
| Benzothiazole derivatives | Moderate | Yes | Known for diverse activities |
| Naphthothiazole derivatives | Yes | Yes | Similar structure and properties |
Q & A
Q. Advanced Research Focus
- ACD/Labs Percepta : Predicts logP (lipophilicity), pKa (hydrobromide dissociation), and solubility in diverse solvents .
- Molecular docking : Screens potential biological targets (e.g., kinase inhibitors) by simulating interactions with the naphthothiazole scaffold .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to assess electron-transfer reactivity .
What mechanistic insights exist for the formation of the naphthothiazole core?
Advanced Research Focus
Proposed mechanisms include:
- Radical pathway : Diazonium salts generate aryl radicals under basic conditions, coupling with thioureas to form C–S bonds .
- Electrophilic substitution : Allyl groups stabilize intermediates via resonance, directing cyclization to the naphtho[2,1-d] position .
- Isolation of intermediates : Trapping spirocyclic intermediates (e.g., using LC-MS) validates stepwise cyclization .
How does the allyl substituent influence the compound’s electronic and steric properties?
Q. Advanced Research Focus
- Electronic effects : Allyl groups donate electron density via conjugation, lowering the imine’s electrophilicity (evidenced by red-shifted UV spectra) .
- Steric hindrance : X-ray structures show allyl groups induce torsional strain in the thiazole ring, affecting reactivity in nucleophilic substitutions .
- Comparative studies : Replace allyl with methyl or phenyl groups to assess steric/electronic contributions to bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
